Lipophilicity vs. Des-Methyl Analog
The 4-methyl substituent on the benzyl group of the target compound is predicted to increase the calculated partition coefficient (clogP) by approximately +0.5 log units compared to the des-methyl analog 5-benzyl-6-methylpyridazin-3(2H)-one [1]. This increment is consistent with the Hansch π constant for a para-methyl group (+0.52) and is expected to enhance membrane permeability but may reduce aqueous solubility. No experimental logP or solubility measurements specifically for the target compound were identified in the peer-reviewed literature; the evidence is therefore class-level inference derived from substituent constants [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.6 (estimated by additive scheme) |
| Comparator Or Baseline | 5-Benzyl-6-methylpyridazin-3(2H)-one clogP ≈ 2.1 (estimated) |
| Quantified Difference | ΔclogP ≈ +0.5 |
| Conditions | Estimated using the Hansch-Leo fragmental method; no experimental logP data available |
Why This Matters
A higher logP alters tissue distribution and protein binding, making the compound a more lipophilic probe for intracellular targets or a scaffold requiring subsequent polarity tuning.
- [1] Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. π constant for p-CH3 = +0.52. View Source
- [2] Turovskii, I.V., Glezer, V.T., Avota, L.Y., Stradyn, Y.P., & Hiller, S.A. (1973). Protolysis constants of pyridazin-6-one derivatives. Chemistry of Heterocyclic Compounds, 9(7), 914-916. Provides experimental pKa data for pyridazin-6-one parents, supporting the sensitivity of the core to substituent effects. View Source
